Methyl 4-(propylamino)benzoate
Overview
Description
“Methyl 4-(propylamino)benzoate” is a chemical compound. It is also known as “Methyl 4-aminobenzoate” or "Methyl 4-aminobenzoate 98" . The linear formula of this compound is H2NC6H4CO2CH3 . Its CAS Number is 619-45-4 . It has a molecular weight of 151.16 .
Synthesis Analysis
The synthesis of “this compound” involves several steps, including alkylation, esterification, and another alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC(=O)c1ccc(N)cc1 . The InChI representation is 1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, it can be used in the syntheses of guanidine alkaloids, (±)-martinelline, and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 110-111 °C (lit.) . The compound has high lipid solubility (log P ranged from 1.57 to 3.73) and is easily absorbed .Scientific Research Applications
Overview
Methyl 4-(propylamino)benzoate is a compound of significant interest in various fields of scientific research. While the direct studies on this compound specifically are limited, research on similar benzoate compounds and their derivatives provides valuable insights into the potential applications and importance of such chemicals in scientific research. Below are some findings from research on related benzoate compounds that could infer the relevance and applications of this compound.
Antimicrobial Applications
Studies on benzoate derivatives, such as p-Cymene, have demonstrated antimicrobial effects, suggesting potential for this compound in similar applications. p-Cymene, a monoterpene found in over 100 plant species, exhibits a range of biological activities including antimicrobial effects. This suggests that benzoate derivatives could be explored for their utility in treating communicable diseases or as additives in healthcare products to prevent microbial growth (Marchese et al., 2017).
Environmental and Health Safety
Research on benzoate and sorbate salts, including sodium benzoate, has been conducted to assess their safety and environmental impact. While concerns remain about the safety of these preservatives, their invaluable role in food preservation highlights the need for ongoing evaluation and potential application in safety assessments of similar compounds, including this compound (Piper & Piper, 2017).
Pharmacokinetics and Toxicology
The pharmacokinetic analysis of benzoic acid and its derivatives, including studies on rats, guinea pigs, and humans, helps in understanding the metabolism and potential toxicological effects of such compounds. This research aids in assessing the safety and dietary exposure limits for benzoates, which could be applicable to this compound as well (Hoffman & Hanneman, 2017).
Antioxidant Properties
Research on benzoate derivatives has also explored their antioxidant properties. For instance, studies on chromones and their derivatives have shown that they can act as radical scavengers, preventing cell impairment and suggesting potential applications in disease prevention and treatment. The structure-function relationships identified in these studies could guide research on this compound, exploring its capacity as an antioxidant (Yadav et al., 2014).
Safety and Hazards
“Methyl 4-(propylamino)benzoate” is a combustible material . Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
Properties
IUPAC Name |
methyl 4-(propylamino)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-12-10-6-4-9(5-7-10)11(13)14-2/h4-7,12H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSHRRBSAYAPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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